N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
Description
N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-C(=O)-C(=O)-N) core. Key structural features include:
- N1-substituent: An isopentyl (3-methylbutyl) group, contributing to lipophilicity and steric bulk.
- N2-substituent: A (3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl group. The mesitylsulfonyl (2,4,6-trimethylphenylsulfonyl) moiety introduces strong electron-withdrawing and steric effects, while the 1,3-oxazinan ring (a six-membered heterocycle with one oxygen and one nitrogen atom) provides conformational flexibility .
Oxalamides are known for their versatility in coordination chemistry and catalysis due to their ability to act as bidentate ligands . The mesitylsulfonyl group may further enhance stability and reactivity in metal-catalyzed reactions .
Properties
IUPAC Name |
N-(3-methylbutyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5S/c1-14(2)7-8-22-20(25)21(26)23-13-18-24(9-6-10-29-18)30(27,28)19-16(4)11-15(3)12-17(19)5/h11-12,14,18H,6-10,13H2,1-5H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKQHMPZVDORCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:
- Formation of the Oxazinan Ring::
Starting materials: 1,3-diaminopropane and mesitylsulfonyl chloride.
Conditions: Reaction is usually carried out in an inert atmosphere (e.g., nitrogen) with an appropriate base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.
- Alkylation of the Oxazinan Ring::
Reagents: Isopentyl bromide.
Conditions: The alkylation reaction proceeds in a polar aprotic solvent (e.g., dimethylformamide) with a base (e.g., potassium carbonate).
- Formation of the Oxalamide Group::
Reagents: Oxalyl chloride.
Conditions: This reaction is typically performed under dry conditions using a solvent like dichloromethane, with the intermediate being added dropwise to a solution containing the oxalamide precursor.
Industrial Production Methods
In an industrial setting, the production of N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide would involve scaling up the laboratory synthetic routes, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. Continuous flow reactors and automated synthesis machinery might be used to streamline the process, ensuring consistency and safety.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo several types of chemical reactions:
- Oxidation::
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Typically in an aqueous solution, often under basic conditions.
Products: Formation of sulfonic acids or oxidative cleavage products.
- Reduction::
Reagents: Lithium aluminum hydride, sodium borohydride.
Conditions: Typically in anhydrous solvents like tetrahydrofuran.
Products: Reduction of the oxalamide group to amines or alcohols.
- Substitution::
Reagents: Various nucleophiles such as hydroxide ions, amines, or thiols.
Conditions: Often in polar solvents, with heat to drive the reaction.
Products: Formation of substituted derivatives with different functional groups.
Common Reagents and Conditions
Oxidation with potassium permanganate in basic aqueous solutions.
Reduction using lithium aluminum hydride in tetrahydrofuran.
Nucleophilic substitution with hydroxide ions in polar solvents like water or alcohols.
Major Products Formed from These Reactions
Oxidative cleavage products like sulfonic acids.
Reduced amines or alcohols from the oxalamide group.
Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is utilized in organic synthesis as an intermediate for the preparation of various complex molecules. Its reactivity and structural features make it valuable in creating new compounds for pharmaceutical research.
Biology and Medicine
The compound's unique structure and reactivity profile suggest potential uses in medicinal chemistry. It could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In an industrial context, N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide might be used as a precursor for synthesizing other valuable compounds, such as agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action for N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide depends on its application. In medicinal chemistry, it may act by binding to specific enzyme active sites or receptors, thereby modulating biological pathways. The mesitylsulfonyl group and oxalamide moiety could interact with protein binding sites, influencing molecular recognition processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Structural and Molecular Comparisons
The table below highlights key differences between the target compound and its analogs:
Key Differences and Implications
a) Substituent Effects
- Allyl : Introduces unsaturation, enabling conjugation or radical reactions. 2-Methoxyphenethyl : Adds aromaticity and polarity, which may influence binding to aromatic receptors.
- Pyrrolidinone-propyl : The cyclic amide group can participate in hydrogen bonding, enhancing solubility.
b) Electronic and Steric Properties
Research Findings and Data
Structural Analysis
- X-ray crystallography (e.g., ) confirms that oxalamide derivatives often adopt non-planar conformations, with deviations from 180° in trans angles around the central C–C bond . This flexibility may aid in adapting to diverse coordination environments.
Biological Activity
N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound notable for its unique structural features, including an oxazinan ring and a mesitylsulfonyl group. This article delves into its biological activity, synthesis, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is C20H31N3O5S, with a molecular weight of approximately 459.6 g/mol. The compound's structure contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H31N3O5S |
| Molecular Weight | 459.6 g/mol |
| Functional Groups | Oxazinan ring, oxalamide |
| Solubility | Varies with solvent |
Synthesis
The synthesis of N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves several key steps:
- Formation of the Oxazinan Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Mesitylsulfonyl Group Introduction : This involves tosylation or sulfonylation reactions.
- Oxalamide Linkage Formation : Coupling reactions are performed to attach the oxalamide moiety to the oxazinan structure.
These steps require precise control of reaction conditions to ensure high yield and purity.
Biological Activity
Research indicates that N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exhibits several biological activities:
Antimicrobial Properties
Studies have shown that compounds with similar structures possess antimicrobial activity against various pathogens. The mechanism often involves inhibition of bacterial enzymes or disruption of cell membrane integrity.
Anticancer Activity
Preliminary investigations suggest that this compound may exhibit anticancer properties by interfering with cancer cell proliferation pathways. It may modulate specific receptors or enzymes involved in tumor growth.
The biological effects are believed to arise from the compound's ability to interact with specific molecular targets such as:
- Enzymes : Inhibition or activation of metabolic enzymes.
- Receptors : Modulation of receptor activity influencing signaling pathways.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide:
-
Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited significant activity against gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.
Pathogen MIC (µM) Staphylococcus aureus 5 Escherichia coli 10 -
Anticancer Screening : The compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability with an IC50 value around 15 µM for certain cell types.
Cell Line IC50 (µM) HeLa 15 MCF7 20
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
